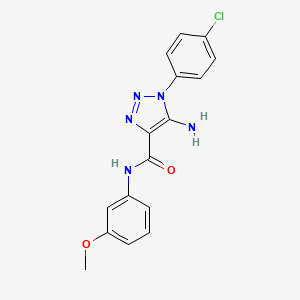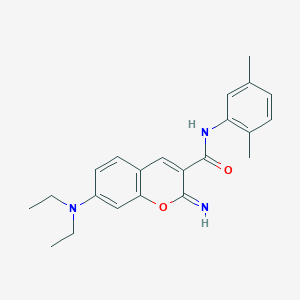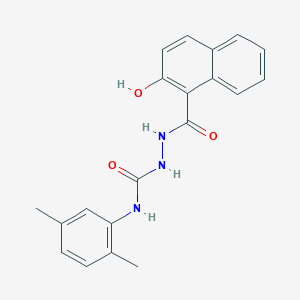
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT244747, is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been shown to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties. In
Scientific Research Applications
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in scientific research, particularly in the area of cancer research. Studies have shown that 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. In addition to its anticancer properties, 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antifungal and antiviral properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair, and inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be a potent inhibitor of PARP, and its anticancer properties are attributed to its ability to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells. 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce autophagy, a process of cellular degradation that plays a role in cancer cell survival. In addition to its effects on cancer cells, 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of PARP and has been shown to exhibit anticancer properties in vitro and in vivo. 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to be effective against various types of cancer, making it a promising candidate for further investigation. However, there are also limitations to the use of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. Its mechanism of action involves the inhibition of PARP, which is also involved in DNA repair, and this may lead to the accumulation of DNA damage in normal cells. In addition, the use of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may be limited by its solubility and stability, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the combination of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide with other anticancer agents, such as chemotherapy and radiation therapy. The use of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in combination with other agents may lead to synergistic effects and improve its efficacy. In addition, the investigation of the use of 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in the treatment of inflammatory diseases and other non-cancerous conditions may also be an area of future research.
properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-13-4-2-3-11(9-13)19-16(23)14-15(18)22(21-20-14)12-7-5-10(17)6-8-12/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNPALNTKJZRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4795912.png)
![isopropyl 2-[(2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4795913.png)

![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)

![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4796003.png)
![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4796022.png)